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Phosphatidylethanolamine(PE) -

Phosphatidylethanolamine(PE)

Catalog Number: EVT-8216080
CAS Number:
Molecular Formula: C41H78NO8P
Molecular Weight: 744.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Phosphatidylethanolamine can be derived from several sources, including animal tissues, microbial sources, and plant oils. In mammals, it is synthesized from phosphatidylserine through decarboxylation, a reaction catalyzed by phosphatidylserine decarboxylase. Additionally, it can be obtained from dietary sources such as soybeans and egg yolks.

Classification

Phosphatidylethanolamine belongs to the class of glycerophospholipids, which are characterized by a glycerol backbone esterified to two fatty acids and a phosphate group. It is classified as a non-bilayer forming phospholipid due to its cone-shaped molecular structure, which influences membrane curvature.

Synthesis Analysis

Methods

The synthesis of phosphatidylethanolamine can occur through two primary pathways: de novo synthesis and the Kennedy pathway.

  1. De Novo Synthesis:
    • This pathway begins with glycerol-3-phosphate, which is acylated to form lysophosphatidic acid.
    • Further acylation leads to the formation of phosphatidic acid, which can then be converted into phosphatidylethanolamine through a series of enzymatic reactions involving cytidine diphosphate-ethanolamine.
  2. Kennedy Pathway:
    • In this pathway, ethanolamine reacts with cytidine triphosphate to form cytidine diphosphate-ethanolamine.
    • This intermediate is then combined with diacylglycerol to produce phosphatidylethanolamine.

Technical Details

The enzymatic steps involved in the synthesis of phosphatidylethanolamine are regulated by various factors including substrate availability and enzyme activity. Key enzymes include ethanolamine kinase and phosphatidylserine decarboxylase.

Molecular Structure Analysis

Data

  • Molecular Formula: C8_{8}H18_{18}N1_{1}O7_{7}P
  • Molecular Weight: Approximately 307.2 g/mol
  • Melting Point: Varies depending on the fatty acid composition but generally ranges from 0°C to 70°C.
Chemical Reactions Analysis

Reactions

Phosphatidylethanolamine participates in various chemical reactions within biological systems:

  1. Transacylation Reactions: Phosphatidylethanolamine can undergo transacylation to form other phospholipids such as phosphatidylcholine.
  2. Hydrolysis: Enzymatic hydrolysis by phospholipases can convert phosphatidylethanolamine into free fatty acids and ethanolamine.
  3. Methylation: It can be methylated by S-adenosylmethionine to produce phosphatidylcholine.

Technical Details

These reactions are catalyzed by specific enzymes such as phospholipases D and A2, which facilitate the breakdown of phosphatidylethanolamine into bioactive lipids.

Mechanism of Action

Process

Phosphatidylethanolamine plays a vital role in various cellular processes:

  1. Membrane Dynamics: It contributes to membrane curvature and fusion events, essential for vesicle trafficking.
  2. Cell Signaling: Phosphatidylethanolamine serves as a precursor for signaling molecules such as diacylglycerol.
  3. Apoptosis: During programmed cell death, it translocates from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for macrophages.

Data

Studies have shown that alterations in phosphatidylethanolamine levels can affect cell proliferation and apoptosis rates, indicating its importance in maintaining cellular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil or viscous liquid.
  • Solubility: Soluble in organic solvents like chloroform and methanol but insoluble in water.
  • Stability: Sensitive to oxidation; stability can be enhanced through proper storage conditions (cool, dark environments).

Chemical Properties

  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis under alkaline conditions.
  • pH Sensitivity: The stability of phosphatidylethanolamine varies with pH changes; optimal stability occurs around neutral pH levels.
Applications

Scientific Uses

Phosphatidylethanolamine has numerous applications in scientific research:

  1. Biomarker Studies: Used as a biomarker for certain diseases due to its role in membrane dynamics.
  2. Drug Delivery Systems: Its properties make it suitable for use in liposomal drug delivery systems targeting specific tissues.
  3. Cell Biology Research: Investigated for its role in apoptosis and cell signaling pathways, contributing to our understanding of cancer biology.
Biosynthesis Pathways and Regulatory Mechanisms of Phosphatidylethanolamine

CDP-Ethanolamine (Kennedy) Pathway in Eukaryotic Systems

The CDP-ethanolamine (Kennedy) pathway represents the primary de novo route for Phosphatidylethanolamine biosynthesis in the endoplasmic reticulum. This three-step enzymatic cascade converts exogenous or salvaged ethanolamine into Phosphatidylethanolamine, culminating in the formation of CDP-ethanolamine followed by its conjugation with diacylglycerol.

Enzymatic Regulation of Ethanolamine Phosphotransferases

The Kennedy pathway is tightly regulated through substrate availability, transcriptional control, and post-translational modifications of its constituent enzymes. Ethanolamine kinase (Ethanolamine Kinase 1/Ethanolamine Kinase 2) initiates the pathway by phosphorylating ethanolamine, exhibiting feedback inhibition by phosphoethanolamine. The rate-limiting step is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Phosphate Cytidylyltransferase 2), which converts phosphoethanolamine to CDP-ethanolamine. This enzyme demonstrates high specificity for phosphoethanolamine, with phosphocholine acting as a weak competitive inhibitor. Two major alternatively spliced isoforms exist: Phosphate Cytidylyltransferase 2α exhibits a 4-fold higher specific activity than Phosphate Cytidylyltransferase 2β due to differences in their catalytic domains. Phosphate Cytidylyltransferase 2 activity is modulated by membrane lipid composition and phosphorylation states. Serum depletion upregulates Phosphate Cytidylyltransferase 2 expression and phosphorylation, while vasopressin stimulates its activity, linking hormonal signaling to Phosphatidylethanolamine production. The terminal enzyme, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (Ethanolaminephosphotransferase 1 or Choline/Ethanolaminephosphotransferase 1), transfers the phosphoethanolamine moiety to diacylglycerol. Its activity is profoundly sensitive to diacylglycerol availability, as demonstrated by okadaic acid-induced diacylglycerol depletion suppressing Phosphatidylethanolamine synthesis despite normal upstream enzyme function [4] [5].

Table 1: Enzymes of the CDP-Ethanolamine Kennedy Pathway

EnzymeGene SymbolCatalytic FunctionRegulatory Mechanisms
Ethanolamine KinaseEthanolamine Kinase 1/Ethanolamine Kinase 2ATP-dependent phosphorylation of ethanolamineFeedback inhibition by phosphoethanolamine
CTP:Phosphoethanolamine CytidylyltransferasePhosphate Cytidylyltransferase 2CDP-ethanolamine formation from CTP + phosphoethanolamineRate-limiting step; transcriptional & post-translational regulation; alternative splicing (α/β isoforms)
EthanolaminephosphotransferaseEthanolaminephosphotransferase 1/Choline/Ethanolaminephosphotransferase 1Phosphatidylethanolamine synthesis from CDP-ethanolamine + diacylglycerolDiacylglycerol availability; competitive inhibition by CDP-choline

Compartmentalization and Subcellular Localization of Biosynthetic Enzymes

The Kennedy pathway enzymes exhibit strategic subcellular distributions optimizing substrate channeling. While initial studies suggested cytosolic localization for Phosphate Cytidylyltransferase 2, ultrastructural analyses reveal enrichment in the rough endoplasmic reticulum cisternae. This positions Phosphate Cytidylyltransferase 2 near the endoplasmic reticulum-integrated Ethanolaminephosphotransferase 1/Choline/Ethanolaminephosphotransferase 1, facilitating efficient CDP-ethanolamine transfer for the terminal reaction. Notably, mitochondria-associated membranes harbor a specialized pool of Kennedy pathway enzymes, potentially enabling localized Phosphatidylethanolamine synthesis for mitochondrial import. Ethanolamine transport into cells occurs primarily via solute carrier family 44 members (Solute Carrier Family 44 Member 1/Solute Carrier Family 44 Member 2), which exhibit dual plasma membrane and mitochondrial localization, directly connecting substrate uptake to organellar biosynthesis [3] [4] [5].

Phosphatidylserine Decarboxylase Pathways

Decarboxylation of phosphatidylserine provides a major alternative route for Phosphatidylethanolamine production, particularly within mitochondria. This pathway involves phosphatidylserine synthesis in the endoplasmic reticulum followed by its translocation to decarboxylation sites.

Mitochondrial Phosphatidylserine Decarboxylase 1 and Its Role in Phosphatidylethanolamine Homeostasis

Mitochondrial Phosphatidylserine Decarboxylase 1 (encoded by Phosphatidylserine Decarboxylase) resides in the inner mitochondrial membrane as an autocatalytically cleaved α/β heterodimer. Its activity is essential for respiratory function, particularly during growth on non-fermentable carbon sources, as demonstrated in Saccharomyces cerevisiae models where Phosphatidylserine Decarboxylase 1 deletion impairs mitochondrial Phosphatidylethanolamine accumulation and respiratory competence. Phosphatidylserine Decarboxylase 1-derived Phosphatidylethanolamine constitutes over 30% of mitochondrial phospholipids and is indispensable for maintaining cristae architecture and ATP synthase stability. Genetic ablation studies reveal that Phosphatidylserine Decarboxylase 1 deficiency cannot be fully compensated by the Kennedy pathway or Phosphatidylserine Decarboxylase 2 activity, leading to cardiolipin remodeling defects and impaired oxidative phosphorylation. Human mutations in Phosphatidylserine Decarboxylase cause Liberfarb syndrome, characterized by optic atrophy, neuropathy, and mitochondrial dysfunction, underscoring the non-redundant role of mitochondrial-autonomous Phosphatidylethanolamine synthesis [1] [3] [4].

Non-Mitochondrial Phosphatidylserine Decarboxylase 2 in Golgi and Endosomal Membranes

Phosphatidylserine Decarboxylase 2 localizes to Golgi and endosomal compartments, providing an extramitochondrial source of Phosphatidylethanolamine. Unlike the constitutively active Phosphatidylserine Decarboxylase 1, Phosphatidylserine Decarboxylase 2 requires activation via phosphorylation and associates with phosphatidylserine transfer proteins (e.g., Phosphatidylserine Decarboxylase 2 Activator Protein and Vacuolar Protein Sorting 13 Homolog A) that facilitate phosphatidylserine delivery from the endoplasmic reticulum. This regulatory complexity enables compartment-specific control over Phosphatidylethanolamine production. Phosphatidylserine Decarboxylase 2 produces molecular species distinct from those generated by the Kennedy pathway, enriching cellular membranes with polyunsaturated Phosphatidylethanolamine. While dispensable for viability, Phosphatidylserine Decarboxylase 2 becomes critical when mitochondrial decarboxylation is compromised, as evidenced by synthetic lethality in yeast lacking both Phosphatidylserine Decarboxylase 1 and Phosphatidylserine Decarboxylase 2. Its contribution is particularly important for vesicular trafficking and glycosylphosphatidylinositol-anchored protein maturation in post-Golgi compartments [1] [3] [4].

Table 2: Characteristics of Phosphatidylserine Decarboxylase Isoforms

FeaturePhosphatidylserine Decarboxylase 1Phosphatidylserine Decarboxylase 2
GenePhosphatidylserine DecarboxylasePhosphatidylserine Decarboxylase
LocalizationInner Mitochondrial MembraneGolgi/Endosomal Membranes
CofactorsPyruvoyl GroupPyruvoyl Group
Activation MechanismAutocatalytic ProteolysisPhosphorylation & Protein Complex Assembly
Essential FunctionRespiration on Non-fermentable Carbon SourcesGlycosylphosphatidylinositol-Anchored Protein Maturation
Molecular Species ProducedSaturated/Monounsaturated PhosphatidylethanolaminePolyunsaturated Phosphatidylethanolamine

Remodeling and Interconversion Pathways

Beyond de novo synthesis, Phosphatidylethanolamine pools are dynamically maintained through acyl chain remodeling and headgroup interconversion.

Lysophosphatidylethanolamine Acylation Mechanisms

Lysophosphatidylethanolamine reacylation provides a quantitatively significant route for Phosphatidylethanolamine maintenance, particularly in membranes with high turnover rates. Acyl-coenzyme A:lysophosphatidylethanolamine acyltransferase 1 operates at mitochondria-associated membranes, preferentially incorporating saturated fatty acids. In contrast, Lysophosphatidylcholine Acyltransferase 3 and Lysophosphatidylcholine Acyltransferase 4, located in the endoplasmic reticulum and lipid droplets, utilize polyunsaturated acyl-coenzyme A donors, generating highly fluid Phosphatidylethanolamine species. Cellular uptake of circulating lysophosphatidylethanolamine occurs via Major Facilitator Superfamily Domain Containing 2A, a sodium-dependent transporter expressed at the blood-brain barrier and hepatic sinusoids. This pathway contributes substantially to mitochondrial Phosphatidylethanolamine pools when de novo synthesis is impaired, serving as a compensatory mechanism during metabolic stress [4] [7].

Cross-Talk with Phosphatidylcholine and Phosphatidylserine Metabolism

Phosphatidylethanolamine biosynthesis is intimately connected with phosphatidylcholine and phosphatidylserine metabolism through three key mechanisms: methylation, base-exchange, and substrate competition. Phosphatidylethanolamine N-methyltransferase, predominantly expressed in liver, sequentially methylates Phosphatidylethanolamine to produce phosphatidylcholine, consuming S-adenosylmethionine. Conversely, phosphatidylserine synthase 2 (Phosphatidylserine Synthase 2) catalyzes serine-phosphatidylethanolamine base exchange, generating phosphatidylserine at mitochondria-associated membranes. This phosphatidylserine serves as precursor for mitochondrial Phosphatidylserine Decarboxylase 1-derived Phosphatidylethanolamine, creating an interorganelle metabolic loop. Competition for diacylglycerol occurs between Ethanolaminephosphotransferase 1/Choline/Ethanolaminephosphotransferase 1 and choline phosphotransferases, with choline typically dominating due to higher substrate affinity. Under ethanolamine supplementation, however, CDP-ethanolamine pathway flux increases, shifting diacylglycerol toward Phosphatidylethanolamine production. This metabolic flexibility maintains phospholipid balance but becomes disrupted in genetic disorders affecting specific branches, as seen in Hereditary Spastic Paraplegia Type 81 (Ethanolaminephosphotransferase 1 deficiency) where Phosphatidylethanolamine depletion cannot be rescued by phosphatidylserine decarboxylation pathways [3] [4].

Figure: Integrated Metabolic Network of Phosphatidylethanolamine Biosynthesis

[Phosphatidylcholine]  │  ├── Phosphatidylserine Synthase 1 ────> [Phosphatidylserine] ────> Phosphatidylserine Decarboxylase 1 ────> [Phosphatidylethanolamine]  │  └── Phosphatidylethanolamine N-methyltransferase <───┐  │  [Ethanolamine] ───> CDP-Ethanolamine Pathway ──────────┘  │  └── Lysophosphatidylethanolamine Acylation ────────> [Phosphatidylethanolamine]  

Key: Solid arrows = enzymatic conversions; Dashed arrows = transport processes

Properties

Product Name

Phosphatidylethanolamine(PE)

IUPAC Name

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1

InChI Key

MWRBNPKJOOWZPW-SKIDARPTSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC

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